2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride
Overview
Description
2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride is a useful research compound. Its molecular formula is C8H14ClN3O3 and its molecular weight is 235.67 g/mol. The purity is usually 95%.
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Biological Activity
2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride (CAS Number: 1461715-10-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.
- IUPAC Name : 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride
- Molecular Formula : C₈H₁₄ClN₃O₃
- Molecular Weight : 235.67 g/mol
- Purity : ≥95% .
The biological activity of this compound is primarily attributed to its structural features, particularly the oxadiazole moiety, which is known for its ability to interact with various biological targets. The morpholine ring enhances the compound's solubility and bioavailability, making it a suitable candidate for drug development.
Pharmacological Targets
Research indicates that compounds containing oxadiazole rings can exhibit diverse biological activities, including:
- Antiproliferative Activity : The compound has shown potential in inhibiting cancer cell proliferation. For instance, studies have reported IC₅₀ values in the low micromolar range against various cancer cell lines .
- Antimicrobial Activity : Preliminary tests suggest effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Neuropharmacological Effects : Morpholine derivatives have been implicated in modulating receptors involved in mood disorders and neurodegenerative diseases .
Biological Activity Data Table
Case Study 1: Antiproliferative Effects
A study investigated the antiproliferative effects of various oxadiazole derivatives, including this compound. The results indicated significant inhibition of cell growth in MCF-7 and HCT116 cancer cell lines, suggesting that the compound may serve as a lead structure for developing new anticancer agents.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains. It exhibited notable activity against E. faecalis with an MIC value of 8 μM, highlighting its potential as an antimicrobial agent in treating infections caused by resistant strains.
Properties
IUPAC Name |
2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3.ClH/c1-12-5-7-10-8(11-14-7)6-4-9-2-3-13-6;/h6,9H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDSFCOJCVVLTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NO1)C2CNCCO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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